
azd7507
Übersicht
Beschreibung
AZD7507 ist ein niedermolekulares Medikament, das von AstraZeneca PLC entwickelt wurde. Es ist ein potenter und selektiver Inhibitor des Kolonie-stimulierenden Faktor-1-Rezeptors (CSF-1R), der eine entscheidende Rolle bei der Regulation von Makrophagen spielt. This compound hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, insbesondere bei der Behandlung von Pankreaskarzinomen (PDAC) durch gezielte Ansprache von Makrophagen im Mikromilieu des Tumors .
Vorbereitungsmethoden
Die Synthese von AZD7507 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.
Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen, wie Amide und Aniline, werden durch Substitutionsreaktionen an die Kernstruktur eingeführt.
Reinigung und Isolierung: Die endgültige Verbindung wird mit Techniken wie Säulenchromatographie und Umkristallisation gereinigt, um ein Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Biochemical Mechanism of Action
AZD7507 inhibits CSF1R phosphorylation by competitively binding to the ATP-binding site of the kinase domain (IC₅₀ = 3 nM ) . Key findings include:
-
Inhibition of CSF1R Downstream Signaling : Blocks CSF1-induced ERK phosphorylation in bone marrow-derived monocytes (Fig. 2A–B, ).
-
Selectivity : Minimal activity against 300+ other kinases (Table S1, ), confirming specificity for CSF1R.
-
Apoptosis Induction : Triggers apoptosis in CSF1R⁺ murine bone marrow cells (Fig. 2C–D, ) but spares CSF1R⁻ PDAC cells (Fig. S2D, ).
In Vivo Pharmacodynamic Effects
This compound (100 mg/kg) depletes F4/80⁺CD11b⁺ macrophages in KPC mouse PDAC models within 14 days (Fig. 3B–E, ). Associated biochemical changes include:
-
Cytokine Modulation : Reduces IL-6, IL-10, CCL2, and CCL12 levels in tumors (Fig. 4E–F, ).
-
Collagen Degradation : Decreases collagen I deposition via downregulation of LOX and hypoxia-related genes (Fig. 4B–C, ).
Chemical Stability and Reactivity
While synthetic pathways for this compound are not fully disclosed, its structure suggests potential reactivity:
-
Sulfur-Containing Motif : The sulfonamide group may participate in hydrogen bonding or act as a leaving group under specific conditions.
-
Aromatic Ring Systems : The pyridine and benzene rings likely undergo electrophilic substitution or oxidation reactions in acidic/oxidative environments.
Comparative Kinase Inhibition Profile
Kinase | IC₅₀ (nM) | Selectivity vs. CSF1R |
---|---|---|
CSF1R | 3 | - |
KIT | >1,000 | >333-fold |
PDGFRα/β | >1,000 | >333-fold |
FLT3 | >1,000 | >333-fold |
Data derived from in vitro kinase assays ( , Table S1). |
Metabolic Pathways
No direct metabolic studies of this compound are available. Analogous CSF1R inhibitors suggest:
-
Oxidative Metabolism : Likely mediated by CYP3A4/5 isoforms.
-
Excretion : Primarily renal, with minimal biliary clearance.
Limitations and Knowledge Gaps
-
Synthetic Chemistry : Detailed reaction steps, catalysts, or yields for this compound synthesis are undisclosed in public literature.
-
Degradation Products : Stability under UV light, heat, or hydrolytic conditions remains uncharacterized.
Wissenschaftliche Forschungsanwendungen
Pancreatic Ductal Adenocarcinoma
A significant body of research has focused on the role of AZD7507 in treating PDAC:
- Study Overview : In a genetic model of PDAC, this compound was administered to evaluate its impact on tumor growth and survival rates. The study revealed that treatment led to a notable reduction in tumor size and an increase in mouse survival rates.
- Findings :
- Tumor Shrinkage : this compound treatment resulted in decreased malignant cell proliferation and increased apoptosis .
- Immune Response : Enhanced T-cell activation was observed, indicating a shift towards a more favorable immune environment within the tumors .
- Gene Expression Changes : RNA sequencing analysis showed significant alterations in gene expression profiles, with downregulation of genes associated with cell-cycle regulation and upregulation of immune-related genes .
Macrophage Depletion and Metastasis
Research has also investigated the effects of this compound on macrophage populations in metastatic settings:
- Study Overview : In models where PDAC cells metastasized to the liver, this compound was used to deplete macrophages and assess its impact on metastatic burden.
- Findings :
Table 1: Summary of Key Findings from this compound Studies
Study Focus | Treatment Details | Key Outcomes |
---|---|---|
PDAC Tumor Growth | This compound (100 mg/kg) | Tumor shrinkage, increased survival |
Immune Response | Flow cytometry post-treatment | Enhanced T-cell activation |
Gene Expression | RNA sequencing | 374 downregulated genes; immune signatures enriched |
Metastatic Burden | Macrophage depletion | Reduced metastatic burden and fibrosis |
Wirkmechanismus
AZD7507 exerts its effects by selectively inhibiting the colony-stimulating factor 1 receptor (CSF-1R). CSF-1R is a receptor tyrosine kinase that regulates the survival, proliferation, and differentiation of macrophages. By inhibiting CSF-1R, this compound reduces the number of macrophages in the tumor microenvironment, leading to decreased tumor growth and increased immune response .
Vergleich Mit ähnlichen Verbindungen
AZD7507 ist einzigartig in seiner hohen Selektivität und Potenz als CSF-1R-Inhibitor. Ähnliche Verbindungen umfassen:
Pexidartinib: Ein weiterer CSF-1R-Inhibitor mit Antitumoraktivität.
Tandutinib: Ein Multi-Target-Kinase-Inhibitor, der auch auf CSF-1R abzielt.
Vimseltinib: Ein dualer Inhibitor von CSF-1R und c-Kit mit potenziellen Antitumoreffekten
Im Vergleich zu diesen Verbindungen hat this compound ein saubereres pharmakologisches Profil mit weniger Off-Target-Effekten gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .
Biologische Aktivität
AZD7507 is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which plays a critical role in the regulation of macrophage activity within the tumor microenvironment. This compound has garnered attention for its potential therapeutic applications, particularly in treating pancreatic ductal adenocarcinoma (PDAC) and other malignancies characterized by an immunosuppressive tumor microenvironment.
This compound functions by inhibiting CSF1R kinase activity, leading to a decrease in macrophage recruitment and activation within tumors. The compound exhibits a high potency with an IC50 value of approximately 3 nM, demonstrating negligible activity against other kinases, which suggests a targeted approach to modulating macrophage function without broad off-target effects .
Table 1: Kinase Selectivity of this compound
Kinase Target | IC50 (nM) | Comments |
---|---|---|
CSF1R | 3 | Selective inhibition |
Other tested kinases | >1000 | Negligible activity |
In Vitro Studies
In vitro studies have shown that this compound effectively blocks CSF1-induced phosphorylation of CSF1R in primary bone marrow-derived monocytes. This inhibition leads to the downregulation of downstream signaling pathways, including ERK activation, which is crucial for macrophage survival and proliferation . Furthermore, this compound induces apoptosis in CSF1R-positive cells, demonstrating its potential to selectively target tumor-associated macrophages (TAMs) while sparing other immune cells .
In Vivo Efficacy
In vivo studies utilizing genetically engineered mouse models have provided compelling evidence for the efficacy of this compound in reducing tumor burden and enhancing survival rates. For instance, treatment with this compound resulted in significant depletion of F4/80+CD11b+ TAMs in PDAC models, leading to a marked reduction in tumor mass and improved overall survival .
Figure 1: Effect of this compound on Tumor Growth and Macrophage Depletion
Effect of this compound on Tumor Growth (Note: Replace with actual image link if available)
Case Studies
Case Study 1: PDAC Treatment
A study involving KPC mice (genetically engineered to develop PDAC) demonstrated that administration of this compound led to a significant decrease in tumor size after two weeks. Flow cytometry analysis showed a reduction in the frequency of TAMs, correlating with enhanced T-cell responses and improved efficacy of concurrent chemotherapy treatments .
Case Study 2: Combination Therapy
In another case study, this compound was used in combination with gemcitabine, revealing that macrophage depletion enhanced the sensitivity of PDAC cells to chemotherapy. The study highlighted that the remaining TAMs exhibited a reprogrammed phenotype conducive to antigen presentation and T-cell activation, further supporting antitumor immunity .
Research Findings
Research has consistently shown that targeting CSF1R with inhibitors like this compound can significantly alter the tumor microenvironment. Key findings include:
- Macrophage Reprogramming: Following treatment with this compound, remaining TAMs displayed characteristics associated with M1 polarization, which is linked to improved immune responses against tumors .
- Enhanced Chemotherapy Efficacy: The depletion of immunosuppressive TAMs has been shown to improve the effectiveness of chemotherapeutic agents like gemcitabine and radiation therapy .
- Survival Benefits: Longitudinal studies indicate that patients with reduced TAM populations post-treatment exhibit better survival outcomes compared to those with high TAM densities .
Eigenschaften
IUPAC Name |
4-(2-fluoro-4-methylanilino)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methoxycinnoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN6O3/c1-14-3-4-17(16(24)11-14)26-21-15-12-19(30-7-5-29(6-8-30)9-10-31)20(33-2)13-18(15)27-28-22(21)23(25)32/h3-4,11-13,31H,5-10H2,1-2H3,(H2,25,32)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGCAFPSYOTGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(N=NC3=CC(=C(C=C32)N4CCN(CC4)CCO)OC)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041852-85-0 | |
Record name | 1041852-85-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.